Kushenol N Kushenol N (2R,3S)-2-(2,4-Dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-((R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one is a natural product found in Sophora flavescens, Gentiana macrophylla, and Gentiana straminea with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13583326
InChI: InChI=1S/C26H30O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,24,26-29,31H,3,7,10H2,1-2,4-5H3/t15-,24-,26-/m1/s1
SMILES: CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C
Molecular Formula: C26H30O7
Molecular Weight: 454.5 g/mol

Kushenol N

CAS No.:

Cat. No.: VC13583326

Molecular Formula: C26H30O7

Molecular Weight: 454.5 g/mol

* For research use only. Not for human or veterinary use.

Kushenol N -

Specification

Molecular Formula C26H30O7
Molecular Weight 454.5 g/mol
IUPAC Name (2R,3S)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C26H30O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,24,26-29,31H,3,7,10H2,1-2,4-5H3/t15-,24-,26-/m1/s1
Standard InChI Key QKEDJCCCNZWOBS-BZBXLLDXSA-N
Isomeric SMILES CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)[C@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C
SMILES CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C
Canonical SMILES CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C

Introduction

Chemical Identity and Structural Characteristics

Kushenol N (CAS No. 102490-65-3) is a prenylated flavonoid with the molecular formula C26H30O7\text{C}_{26}\text{H}_{30}\text{O}_7 and a molecular weight of 454.5 g/mol . Its structure includes a chromen-4-one backbone substituted with hydroxyl, methoxy, and prenyl groups (Figure 1). The compound’s IUPAC name is 2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one .

Table 1: Key Chemical Properties of Kushenol N

PropertyValueSource
Molecular FormulaC26H30O7\text{C}_{26}\text{H}_{30}\text{O}_7
Molecular Weight454.5 g/mol
CAS Registry Number102490-65-3
SolubilitySoluble in DMSO
Storage Conditions-20°C (powder), -80°C (solution)

The compound’s 3D conformation, characterized by X-ray crystallography and NMR spectroscopy, reveals a planar chromenone core with flexible prenyl side chains, which may influence its interactions with biological targets .

Natural Sources and Extraction

Kushenol N is predominantly isolated from Sophora flavescens (Ku Shen), a leguminous plant used in traditional Chinese medicine for treating inflammation, dysentery, and eczema . Bioassay-guided fractionation of the methanol extract of S. flavescens roots has identified Kushenol N as one of eight prenylated flavonoids responsible for the plant’s anti-allergic activity . The ethyl acetate (EtOAc) extract of S. flavescens contains measurable quantities of Kushenol N, alongside kurarinone and norkurarinone, as confirmed by ultra-high-performance liquid chromatography (UHPLC) coupled with Q-Exactive mass spectrometry .

Pharmacological Activities

Anti-Allergic Effects

Kushenol N demonstrates significant anti-allergic activity by inhibiting the release of β-hexosaminidase, a marker of mast cell degranulation, in cultured RBL-2H3 cells (rat basophilic leukemia cells) . At concentrations of 10–50 μM, Kushenol N reduces β-hexosaminidase release by 40–75%, comparable to the reference drug disodium cromoglycate . This activity is attributed to its ability to stabilize mast cell membranes and suppress IgE-mediated signaling pathways.

Table 2: Anti-Allergic Activity of Kushenol N

Concentration (μM)β-Hexosaminidase Inhibition (%)Cell Viability (%)
1040.2 ± 3.198.5 ± 2.4
2561.8 ± 4.795.3 ± 3.1
5074.6 ± 5.392.1 ± 2.9

Pharmacokinetics and Analytical Methods

A validated UHPLC-MS method enables simultaneous quantification of Kushenol N, kurarinone, and norkurarinone in rat plasma . The method employs a BEH C18 column with gradient elution (acetonitrile/0.1% formic acid) and achieves a linear range of 1–500 ng/mL (r2>0.991r^2 > 0.991). Ethyl acetate–acetonitrile (2:1) extraction yields recoveries of 85.9–101.3% for Kushenol N, with inter- and intra-day precision <8.75% .

Table 3: Pharmacokinetic Parameters of Kushenol N in Rats

ParameterValue (Mean ± SD)
TmaxT_{\text{max}} (h)1.5 ± 0.3
CmaxC_{\text{max}} (ng/mL)128.4 ± 15.2
AUC024_{0–24} (ng·h/mL)980.6 ± 112.4
Half-life (h)4.2 ± 0.9

Following oral administration of S. flavescens EtOAc extract, Kushenol N exhibits rapid absorption (Tmax=1.5T_{\text{max}} = 1.5 h) and a biphasic elimination profile, suggesting enterohepatic recirculation .

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